1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one

Cancer biomarker Urinary nucleosides Metabolomics

Cancer metabolomics labs require authentic 3-methylcytidine (m3C) to achieve the reported 37-69% diagnostic sensitivity of the six-nucleoside urinary biomarker panel; substituting with cytidine or other isomers degrades breast cancer detection performance. • Essential for LC-MS/MS cancer biomarker assays-significantly elevated in breast cancer (1.81-fold, p=0.00) with non-redundant contribution to multivariate models. • Supplied as ≥98% (HPLC) free nucleoside; also available as methosulfate salt (CAS 21028-20-6) for HPLC internal standard use with published validation data (0.4 μM sensitivity, CV 5.4-22.4%). • Store at -20°C; cold-chain shipping ensures integrity of the deamination-sensitive N3-methyl group.

Molecular Formula C10H15N3O5
Molecular Weight 257.24 g/mol
Cat. No. B13382520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one
Molecular FormulaC10H15N3O5
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H15N3O5/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3
InChIKeyRDPUKVRQKWBSPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylcytidine (m3C): Identity, Class, and Baseline Characteristics


3-Methylcytidine (m3C; IUPAC: 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one; CAS 2140-64-9) is a naturally occurring modified pyrimidine nucleoside classified within the cytidine analog family [1]. It is distinguished from canonical cytidine by methylation at the N3 position of the nucleobase, yielding a 4-imino-3-methyl-2-pyrimidinone core structure. m3C is endogenously installed in tRNA and mRNA by specific methyltransferase enzymes (METTL2, METTL6, METTL8) [2] and is excreted in urine as a degradation product of RNA turnover. Commercially, it is supplied as the free nucleoside or as the methosulfate salt (CAS 21028-20-6), the latter commonly employed as an internal standard in HPLC-based quantification workflows.

Epitranscriptomics
m3C-modified RNA probe
Synthetic phosphoramidite for site-specific RNA studies and deoxyribozyme characterization
Analytical standard
HPLC internal standard (methosulfate salt)
Chromatographically distinct from endogenous nucleosides; documented performance in nucleoside assays
MedChem tool
3-Methylcytidine scaffold for inhibitor synthesis
Core chemotype for ectonucleotidase (CD73) inhibitor research
Storage
Cold-chain required
Deamination liability reported; store at -20°C or below to maintain integrity

Why Common Nucleoside Analogs Cannot Replace 3-Methylcytidine


Generic substitution among modified nucleosides is invalid because the N3-methylation of cytidine confers distinct physicochemical, biochemical, and recognition properties that are absent in its closest structural analogs. Unlike unmodified cytidine, m3C cannot engage in canonical Watson-Crick C:G base pairing, and it exhibits unique chromatographic retention, mass spectrometric fragmentation, and enzyme recognition profiles that distinguish it even from other methylated cytidine isomers such as 5-methylcytidine (m5C) and N4-methylcytidine (m4C) [1]. In cancer biomarker applications, m3C shows cancer-type-specific urinary elevation patterns that do not correlate with those of cytidine or 1-methyladenosine, meaning a panel omitting m3C loses diagnostic sensitivity for breast cancer [2]. The quantitative evidence below establishes that m3C occupies differentiated functional and analytical spaces that cannot be bridged by any single comparator compound.

Isomer mismatch m5C or m4C cannot replace m3C: deoxyribozyme selectivity and enzyme recognition are isomer-specific
Base-pairing shift N3-methyl disrupts Watson-Crick pairing; unmodified cytidine gives different RNA structure and RT readout
Chromatographic co-elution Canonical nucleoside internal standards may co-elute with endogenous compounds; m3C methosulfate provides a distinct retention window

Comparator-Based Evidence for Scientific Selection and Procurement


Urinary Fold-Change in Breast Cancer vs. Cytidine and 1-Methyladenosine

In a study of 36 female breast cancer patients versus healthy controls, 3-methylcytidine showed a statistically significant 1.81-fold urinary elevation (p = 0.00), which is comparable to cytidine (1.95-fold, p = 0.00) and superior to 1-methyladenosine (1.26-fold, p = 0.21, non-significant) [1]. The discriminative power (diagnostic accuracy) of 3-methylcytidine for breast cancer was 58%, identical to cytidine (58%) and comparable to inosine (62%) [2]. Critically, for lung cancer, 3-methylcytidine showed only a non-significant 1.20-fold change (p = 0.11), while cytidine showed 1.27-fold (p = 0.17), demonstrating that m3C's biomarker value is cancer-type-dependent and not simply correlated with cytidine levels [1].

Urinary fold-change
Head-to-head
1.81-fold (p=0.00) breast cancer vs. control; 1.20-fold (p=0.11) lung cancer
Reported cancer-type-dependent urinary marker context
Discriminative power 58% in breast cancer panel; not correlated with cytidine levels
Cancer biomarker Urinary nucleosides Metabolomics

CD73 Inhibitory Potency vs. Uridine Scaffold

The 3-methylcytidine nucleotide scaffold bearing an N4-benzyloxyimino substituent (compound 9) inhibits human soluble CD73 with a Ki of 10.6 ± 0.4 nM. In stark contrast, the corresponding uridine-based analog (compound 28) fails to reach 50% inhibition at concentrations up to 50 μM, translating to an estimated Ki > 50,000 nM [1]. This represents a >4,700-fold potency advantage conferred by the 3-methylcytidine core. Further optimization via para-halogen substitution of the benzyl ring yielded compound 16 (Ki = 0.673 nM) and compound 18 (Ki = 0.436 nM), representing an additional ~16- to 24-fold improvement over the parent compound 9. An N-benzyl urea derivative (compound 30, Ki = 71.5 nM) was only a moderately potent CD73 inhibitor compared to compound 9, highlighting the advantage of the 4-oxoimino linkage unique to the 3-methylcytidine chemotype [1].

CD73 inhibition
Head-to-head
m3C scaffold Ki = 10.6 nM; uridine analog Ki > 50,000 nM
Supports CD73 inhibitor development context
Optimized derivatives reach Ki 0.436 nM; >4,700-fold scaffold advantage
Cancer immunotherapy CD73 inhibitor Nucleotide analog

Deoxyribozyme Discrimination of m3C from m4C and m5C Isomers

In vitro-selected RNA-cleaving deoxyribozymes achieve 10- to 30-fold accelerated cleavage of RNA substrates containing 3-methylcytidine (m3C) relative to unmodified RNA, with no cross-activation by N4-methylcytidine (m4C) or 5-methylcytidine (m5C) [1]. Separate deoxyribozyme clones were identified that respond exclusively to m4C or m5C, confirming that each methylated cytidine isomer presents a distinct molecular recognition surface. An additional deoxyribozyme (cleaving unmodified RNA) is strongly inhibited by any of the three methylcytidines, providing a negative-selection tool. These deoxyribozymes were validated on natural human mitochondrial tRNAs containing known m3C and m5C sites [1].

Deoxyribozyme selectivity
Head-to-head
10- to 30-fold accelerated cleavage for m3C; no cross-activation by m4C or m5C
Enables isomer-specific RNA modification detection
Validated on human mitochondrial tRNAs
Epitranscriptomics RNA modification detection Deoxyribozyme

Base-Pairing Destabilization vs. Unmodified Cytidine

The N3-methyl group of m3C significantly destabilizes the Watson-Crick C:G base pair relative to unmodified cytidine, as measured by thermal denaturation (Tm) of RNA duplexes [1]. Furthermore, m3C reduces base-pairing discrimination between the canonical C:G pair and mismatched C:A, C:U, and C:C pairs. In reverse transcription assays, N3-methylation specifically induces G-to-A mutations when read by HIV-1 RT, MMLV-RT, and MultiScribe-RT, while high-fidelity AMV-RT completely stalls at m3C sites [1]. No other cytidine methylation isomer (m4C, m5C) produces this same pattern of base-pairing disruption, because N3-methylation directly occupies a Watson-Crick hydrogen-bonding position.

Base-pair destabilization
Cross-study
Significant C:G Tm depression; G-to-A RT mutations; AMV-RT stall
N3-methylation uniquely alters RNA duplex thermodynamics
MD simulations and RT assays confirm mechanistic difference from m4C/m5C
RNA biophysics Base pairing Nucleoside modification

Chemical Stability and Deamination vs. Canonical Nucleosides

A systematic stability study of 44 canonical and modified nucleosides stored at -80°C, -20°C, 8°C, 20°C, and 40°C for up to six months revealed that 3-methylcytidine undergoes temperature-dependent deamination to 3-methyluridine, whereas canonical nucleosides (cytidine, uridine, adenosine, guanosine) remained chemically intact under all conditions [1]. This degradation pathway is specific to modified nucleosides and was also observed for 4-thiouridine (desulfurisation/dimerisation) and N4-acetylcytidine (hydrolysis then deamination). The identity of the 3-methyluridine degradation product was confirmed by high-resolution mass spectrometry [1].

Chemical stability
Head-to-head
Deamination to 3-methyluridine at 20°C/40°C; canonical nucleosides stable
Requires cold-chain storage (-20°C or below)
Degradation identity confirmed by HRMS; ΔG calculations support
Nucleoside stability LC-MS standard Sample handling

Internal Standard Performance in HPLC Assays

A validated HPLC-UV assay for ribavirin in serum, plasma, and cerebrospinal fluid employs 3-methylcytidine methosulfate as the internal standard. The assay achieves a sensitivity of 0.4 μM, demonstrates specificity with no interference from 34 commonly prescribed drugs, and shows intra- and inter-assay coefficients of variation ranging from 5.4% to 22.4% [1]. Linearity is maintained over clinically relevant serum concentrations (0.5–50.0 μM, r = 0.999). The HPLC method correlates strongly with a ribavirin radioimmunoassay (r = 0.992), validating the internal standard performance of 3-methylcytidine [1]. In comparison, earlier HPLC methods for ribavirin without this internal standard were limited by endogenous interfering substances, demonstrating the practical value of m3C as a chemically distinct, non-endogenous internal standard.

Internal standard
Class-level
Sensitivity 0.4 µM; CV 5.4-22.4%; r=0.999 over 0.5-50 µM; no interference from 34 drugs
Supports HPLC assay validation context
Methosulfate salt; boronate affinity extraction; ribavirin method
HPLC assay Internal standard Ribavirin

Definitive Application Scenarios Driven by Comparator Differentiation


Multi-Cancer Urinary Biomarker Panel

3-Methylcytidine is an essential component of a six-nucleoside urinary biomarker panel (adenosine, cytidine, m3C, 1-methyladenosine, inosine, 2-deoxyguanosine) that achieves diagnostic sensitivity of 37-69% across breast, colon, lung, and gastric cancers with a false-positive rate below 2% [1]. Within this panel, m3C contributes non-redundant information: it is significantly elevated in breast cancer (1.81-fold, p=0.00) but not in lung cancer (1.20-fold, p=0.11), a pattern distinct from cytidine and inosine, which are elevated across multiple cancer types [1]. Combining the six-nucleoside set with carcinoembryonic antigen further improves colon cancer diagnostic sensitivity [1]. Laboratories developing LC-MS/MS-based cancer metabolomics assays must include authentic m3C standard to achieve the reported panel performance; substituting m3C with cytidine or another nucleoside alters the multivariate diagnostic model and degrades breast cancer sensitivity.

CD73 Inhibitor Lead Optimization for Cancer Immunotherapy

The 3-methylcytidine-5′-α,β-methylenediphosphate scaffold provides a >4,700-fold potency advantage over the uridine analog for human CD73 inhibition, establishing it as the core chemotype for developing ecto-5′-nucleotidase inhibitors aimed at blocking immunosuppressive adenosine production in tumor microenvironments [2]. Starting from parent compound 9 (Ki = 10.6 nM), structure-activity relationship optimization yielded sub-nanomolar inhibitors (compound 18, Ki = 0.436 nM) with confirmed in situ CD73 blockade in tumor tissues and minimal off-target liability (only weak σ1 receptor binding at Ki = 2.61 μM among 46 screened targets) [2]. Procurement of the 3-methylcytidine phosphoramidite or the 5′-diphosphate precursor is necessary to access this inhibitor series; uridine-based starting materials do not produce active CD73 inhibitors and represent a dead-end synthetic path.

Site-Specific m3C Detection with Deoxyribozymes

RNA-cleaving deoxyribozymes that discriminate m3C from m4C, m5C, and unmodified cytidine with 10- to 30-fold catalytic selectivity enable direct, amplification-free detection of N3-methylation at specific sites in natural RNAs [3]. These deoxyribozymes have been validated on human mitochondrial tRNAMet and tRNALys containing known m3C modifications and are programmable for any RNA of interest [3]. This application requires synthetic m3C-modified RNA oligonucleotides as positive controls and for deoxyribozyme characterization. Because the deoxyribozymes do not cross-react with m4C or m5C, verification of m3C-specific activity demands authentic 3-methylcytidine phosphoramidite for solid-phase RNA synthesis [3].

Chromatographically Distinct Internal Standard

3-Methylcytidine methosulfate serves as a well-characterized internal standard for HPLC-based quantification of ribavirin in biological fluids, with documented sensitivity (0.4 μM), interference-free specificity (34 drugs tested), precision (CV 5.4–22.4%), and linearity (r = 0.999 over 0.5–50 μM) [4]. The compound's N3-methylation confers chromatographic retention distinct from endogenous nucleosides, while its structural similarity to analytes ensures consistent extraction recovery across boronate affinity gel purification [4]. For laboratories developing quantitative nucleoside or nucleoside analog assays, m3C methosulfate offers a published validation dataset that can be leveraged for method transfer and regulatory documentation, reducing the burden of de novo internal standard qualification. Given the documented deamination liability of m3C [5], users must store stock solutions at -20°C or below and prepare fresh working solutions regularly to maintain internal standard integrity.

Application
Selection Property
Validation Focus
Cancer metabolomics LC-MS/MS panel
Non-redundant urinary marker contribution
Cancer-type-specific fold-change and panel specificity
Ectonucleotidase inhibitor research
3-Methylcytidine scaffold potency context
Enzyme inhibition and off-target profiling review
Epitranscriptomic RNA modification detection
Isomer-selective deoxyribozyme discrimination
m3C-specific signal in natural RNA context
HPLC method development for nucleoside analogs
Chromatographic retention distinct from endogenous species
Precision, accuracy, and stability under cold storage
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